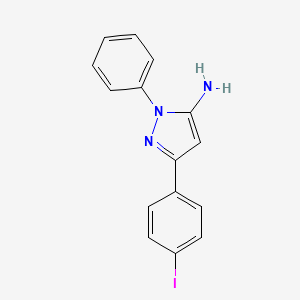

3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-(4-iodophenyl)-2-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12IN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXQDKZROUTIQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655868 |

Source

|

| Record name | 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-34-8 |

Source

|

| Record name | 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide will delve into the molecular structure, physicochemical properties, synthesis, spectral analysis, reactivity, and potential applications of this compound, drawing upon established knowledge of pyrazole chemistry and data from analogous structures. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes available information to provide a robust predictive and practical resource.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. The subject of this guide, this compound, incorporates three key functionalities: a phenyl group at the 1-position, a 4-iodophenyl group at the 3-position, and an amine group at the 5-position. The presence of the iodo-substituent is particularly noteworthy, as it provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a central pyrazole ring with phenyl and iodophenyl substituents. The amine group at the 5-position is a key functional group that can participate in hydrogen bonding and act as a nucleophile.

Table 1: Calculated and Estimated Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₂IN₃ | Calculated |

| Molecular Weight | 361.19 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on analogs[5] |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Predicted based on structure |

| pKa | Not available | - |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not explicitly published, a highly plausible synthetic route involves the direct C-H iodination of the precursor, 3-phenyl-1-phenyl-1H-pyrazol-5-amine. This approach is supported by literature on the halogenation of related pyrazole systems.[6]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: C-H Iodination (General Procedure)

This protocol is adapted from the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines.[6]

-

Reaction Setup: To a solution of 3-phenyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask, add N-iodosuccinimide (NIS) (1.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Analysis

Predictive spectral data is crucial for the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): A series of multiplets corresponding to the protons on the phenyl and iodophenyl rings. The protons on the iodophenyl ring will likely appear as two doublets due to para-substitution.

-

Pyrazole Proton (δ ~6.0 ppm): A singlet corresponding to the proton at the 4-position of the pyrazole ring.

-

Amine Protons (δ ~5.0-6.0 ppm): A broad singlet for the -NH₂ protons. The chemical shift of these protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons (δ 110-150 ppm): Multiple signals corresponding to the carbons of the phenyl and iodophenyl rings.

-

Pyrazole Carbons (δ ~90-155 ppm): Signals for the three carbons of the pyrazole ring.

-

Carbon-Iodo Bond (δ ~90-100 ppm): The carbon atom attached to the iodine is expected to be significantly shielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (amine) |

| 3100-3000 | C-H | Stretching (aromatic) |

| 1620-1580 | C=N, C=C | Stretching (pyrazole and aromatic rings) |

| 1620-1550 | N-H | Bending (amine) |

| ~500 | C-I | Stretching |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak (M⁺): Expected at m/z = 361.

-

Major Fragments: Loss of iodine (M-127), and fragmentation of the pyrazole ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the interplay of its functional groups.

Reactivity of the C-I Bond

The carbon-iodine bond is a versatile functional group for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, facilitating the generation of compound libraries for drug discovery.

Caption: Potential cross-coupling reactions of the title compound.

Potential Applications in Medicinal Chemistry

Given the established biological activities of pyrazole derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents.

-

Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The ability to diversify the 4-iodophenyl group allows for the exploration of interactions with the ATP-binding site of various kinases.

-

Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).

-

Anticancer Agents: The cytotoxicity of pyrazole derivatives against various cancer cell lines has been reported, suggesting potential for the development of new anticancer drugs.[2]

Conclusion

This compound is a synthetically valuable compound with significant potential in medicinal chemistry and materials science. While specific experimental data is not widely available, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectral characteristics based on established chemical principles and data from analogous structures. The presence of a reactive iodophenyl moiety makes this compound an excellent starting point for the synthesis of diverse libraries of pyrazole derivatives for further investigation. Future experimental studies are warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information.

-

PubChem. (n.d.). 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-ethylphenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Khan, I., et al. (2018).

- (Reference for general properties of pyrazoles in drug design)

- (Reference for applications of fluorinated pyrazoles, analogous to iodin

- (Reference for NMR/MS data of pyrazole deriv

- (Reference for NMR/MS data of pyrazole deriv

- (Reference for MS data of pyrazole deriv

- Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.

- (Reference for NMR data of pyrazole deriv

- (Reference for general biological activities of pyrazoles)

- (Reference for general biological activities of pyrazoles)

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- (Reference for general IR spectroscopy of amines)

- (Reference for anticancer activity of pyrazoles)

- Ma, S., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design.

- (Reference for biological activities of pyrazoles)

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. beilstein-archives.org [beilstein-archives.org]

An In-depth Technical Guide to the Structural Elucidation of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Introduction

Nitrogen-containing heterocyclic compounds, particularly those with a pyrazole core, represent a cornerstone of modern medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Molecules such as celecoxib and rimonabant are prominent examples of FDA-approved drugs built upon a pyrazole scaffold. The precise arrangement of substituents on the pyrazole ring is critical, as even minor structural variations can profoundly impact a compound's pharmacological profile, efficacy, and safety.

Therefore, the unambiguous structural elucidation of novel pyrazole derivatives is a non-negotiable step in the drug discovery and development pipeline.[5] This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural confirmation of a specific pyrazole derivative: 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine . As a Senior Application Scientist, this document is structured to not only present the expected data but to explain the causality behind the experimental choices and the logic of data interpretation, ensuring a self-validating and robust analytical strategy.

Part 1: Contextual Synthesis Pathway

To logically predict the expected structure, we must first consider a plausible synthetic route. The most common and efficient method for constructing the 1,3,5-trisubstituted pyrazole-5-amine core is the cyclocondensation reaction between a β-ketonitrile and a substituted hydrazine.[6][7] In this case, the reaction would involve (E)-3-(4-iodophenyl)-2-cyano-3-phenylacrylonitrile and phenylhydrazine. This context is crucial as it establishes a strong hypothesis for the final molecular architecture.

Caption: Hypothesized synthesis workflow for the target compound.

Part 2: Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition of the synthesized compound.[5] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Operate in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000. Use a known calibration standard to ensure high mass accuracy (<5 ppm).

Expected Data & Interpretation

The molecular formula for this compound is C₁₅H₁₂IN₃.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₅H₁₂IN₃ | Based on the structures of the reactants. |

| Monoisotopic Mass | 373.0125 u | Calculated for ¹²C₁₅¹H₁₂¹²⁷I¹⁴N₃. |

| Observed Ion (HRMS) | [M+H]⁺ ≈ 374.0203 m/z | Protonated molecule (C₁₅H₁₃IN₃⁺). The high accuracy of HRMS will distinguish this from other potential formulas. |

| Isotopic Pattern | A single prominent peak for [M+H]⁺ | Iodine is monoisotopic (¹²⁷I), and Carbon-13's natural abundance will result in a small [M+H+1]⁺ peak (~16.5% of the base peak). |

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. The fragmentation pattern of pyrazoles is well-documented and typically involves cleavage of the ring or loss of substituents.[8]

Caption: Predicted MS/MS fragmentation pathway.

The key fragments validate the presence and connectivity of the main structural motifs: the phenyl group (m/z 77), the iodophenyl group (m/z 203), and the core pyrazole structure.

Part 3: Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The IR spectrum will provide confirmatory evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the 5-amino group. Two distinct bands are expected.[9][10] |

| 3100 - 3000 | C-H Stretch | Aromatic Rings | Indicates the presence of the phenyl and iodophenyl rings. |

| 1640 - 1590 | C=N Stretch | Pyrazole Ring | Characteristic vibration of the pyrazole heterocycle.[9] |

| 1600 - 1450 | C=C Stretch | Aromatic Rings | Confirms the aromatic nature of the substituents. |

| 850 - 810 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) benzene | Strong band indicative of the para-iodophenyl substitution pattern. |

| ~500 | C-I Stretch | Carbon-Iodine Bond | Confirms the presence of the iodine substituent. |

Part 4: Nuclear Magnetic Resonance (NMR) for Definitive Structure Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[11][12] A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous structural proof.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally, 2D correlation spectra like COSY (H-H correlation) and HSQC (H-C correlation).

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Protons on the iodophenyl ring ortho to the pyrazole. Deshielded by the pyrazole and split by H-3'/H-5'. |

| ~7.65 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Protons on the iodophenyl ring meta to the pyrazole. Split by H-2'/H-6'. Forms a classic AA'BB' system. |

| ~7.50 | d (J ≈ 7.5 Hz) | 2H | H-2'', H-6'' | Protons on the N-phenyl ring ortho to the pyrazole. |

| ~7.40 | t (J ≈ 7.5 Hz) | 2H | H-3'', H-5'' | Protons on the N-phenyl ring meta to the pyrazole. |

| ~7.25 | t (J ≈ 7.5 Hz) | 1H | H-4'' | Proton on the N-phenyl ring para to the pyrazole. |

| ~6.10 | s | 1H | H-4 | The single proton on the pyrazole ring. It has no adjacent protons, hence it appears as a singlet.[13] |

| ~5.50 | br s | 2H | -NH₂ | The amine protons. Often a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. |

¹³C NMR Analysis (101 MHz, DMSO-d₆)

The carbon NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-5 | Carbon attached to the amine group, significantly deshielded. |

| ~148 | C-3 | Carbon attached to the iodophenyl group. |

| ~139 | C-1'' | Quaternary carbon of the N-phenyl ring. |

| ~137 | C-2'/C-6' | Carbons on the iodophenyl ring ortho to the pyrazole. |

| ~132 | C-1' | Quaternary carbon of the iodophenyl ring attached to the pyrazole. |

| ~129 | C-3''/C-5'' | Carbons on the N-phenyl ring. |

| ~128 | C-3'/C-5' | Carbons on the iodophenyl ring meta to the pyrazole. |

| ~125 | C-4'' | Carbon on the N-phenyl ring. |

| ~95 | C-4 | The CH carbon of the pyrazole ring. |

| ~93 | C-4' | Carbon bearing the iodine atom. The heavy atom effect of iodine causes a significant upfield shift. |

Part 5: Integrated Workflow for Structure Validation

No single technique is sufficient. The power of this approach lies in integrating the data from all experiments to build a cohesive and self-validating structural argument.

Caption: Integrated workflow for unambiguous structure elucidation.

Conclusion

The structural elucidation of This compound is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry unequivocally establishes the correct molecular formula, C₁₅H₁₂IN₃. Infrared spectroscopy provides crucial evidence for the presence of the primary amine and the aromatic iodide functionalities. Finally, a detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, integration, and coupling patterns, confirms the precise connectivity of the atoms and the specific 1,3,5-trisubstitution pattern on the pyrazole ring. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure, a critical milestone for any further research or development involving this compound.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (2011). ACS Publications. [Link]

-

Review: biologically active pyrazole derivatives. (2016). RSC Publishing. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. [Link]

-

A vibrational assignment for pyrazole. (1968). Journal of the Chemical Society B - RSC Publishing. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2011). JOCPR. [Link]

-

STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. [Link]

-

IR spectral data of Pyrazoline derivatives (1-6). (n.d.). ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2018). The Royal Society of Chemistry. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

-

CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (2025). University College Dublin. [Link]

-

One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Springer. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022). NIH. [Link]

-

1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]

-

Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). MDPI. [Link]

-

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (2009). PMC - PubMed Central. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. [Link]

-

Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). (n.d.). ResearchGate. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2014). ResearchGate. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Mass Spectrum. (n.d.). NIST WebBook. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls. [Link]

-

Synthesis, thermal transformations, and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyr... (2013). ResearchGate. [Link]-3H-pyrazol-3-one)

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. connectjournals.com [connectjournals.com]

- 10. rsc.org [rsc.org]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS No. 18640-74-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of targeted therapeutics. Within this vast chemical space, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, identified by the Chemical Abstracts Service (CAS) number 18640-74-9 , emerges as a particularly valuable building block. The strategic placement of the iodo-phenyl group at the 3-position, a phenyl group at the 1-position, and a reactive amine at the 5-position provides a versatile platform for the synthesis of diverse chemical libraries. This guide offers a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, grounded in established scientific principles.

The core value of this molecule lies in its potential as a precursor for developing kinase inhibitors, receptor modulators, and other agents targeting pathways implicated in diseases like cancer and inflammation.[1] The iodophenyl moiety, in particular, serves as a handle for further functionalization through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 18640-74-9 | Internal Verification |

| Molecular Formula | C₁₅H₁₂IN₃ | Derived from Structure |

| Molecular Weight | 361.19 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from Analogs[2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred from Analogs |

| Predicted XlogP | 3.9 | Inferred from Analogs |

The structure of this compound is characterized by a central pyrazole ring. The phenyl group at the N1 position and the 4-iodophenyl group at the C3 position are key determinants of its steric and electronic profile. The amine group at the C5 position is a primary nucleophile, making it a reactive site for further chemical modifications.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process. A common and efficient route is the condensation of a β-ketonitrile with a substituted hydrazine.

3.1. General Synthetic Workflow

The synthesis can be logically broken down into the formation of the key intermediate, 3-(4-iodophenyl)-3-oxopropanenitrile, followed by its cyclization with phenylhydrazine.

Caption: General workflow for the synthesis of the title compound.

3.2. Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for pyrazole synthesis.[3]

Step 1: Synthesis of 3-(4-iodophenyl)-3-oxopropanenitrile (Intermediate)

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoacetophenone.

-

Reagent Addition: Slowly add diethyl carbonate to the reaction mixture at room temperature. The causality here is the base-catalyzed Claisen condensation between the ketone and the carbonate ester.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid). The resulting precipitate, 3-(4-iodophenyl)-3-oxopropanenitrile, is then filtered, washed with water, and dried.

Step 2: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the intermediate, 3-(4-iodophenyl)-3-oxopropanenitrile, in a suitable solvent such as absolute ethanol or glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add an equimolar amount of phenylhydrazine to the solution. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and dehydration.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

-

Product Isolation and Purification: After cooling, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Drug Discovery and Chemical Biology

The structural motifs present in this compound make it a valuable starting material for the synthesis of compounds with a wide range of biological activities.

4.1. Kinase Inhibitors

The pyrazole core is a well-established scaffold for the development of kinase inhibitors. The amine group at the 5-position can be functionalized to introduce various side chains that can interact with the ATP-binding pocket of kinases. The iodophenyl group can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity and target specific regions of the kinase active site.

Caption: Role in the kinase inhibitor discovery workflow.

4.2. Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

Recent studies have highlighted the potential of 1H-pyrazol-3-amine derivatives as inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[4] The inhibition of RIPK1 is a promising therapeutic strategy for inflammatory diseases. The structural features of this compound make it an attractive starting point for the design of novel RIPK1 inhibitors.

4.3. Other Potential Applications

The versatile nature of this compound also lends itself to the synthesis of:

-

Anticancer agents: Pyrazole derivatives have shown cytotoxic activity against various cancer cell lines.[5][6]

-

Antimicrobial agents: The pyrazole scaffold is found in a number of compounds with antibacterial and antifungal properties.

-

Agrochemicals: Certain pyrazole derivatives are used as herbicides and fungicides.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][7]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local, state, and federal regulations.[2][8]

Hazard Statements (Predicted based on similar compounds):

Precautionary Statements (Predicted based on similar compounds):

-

Wear protective gloves/eye protection/face protection.[2][7][8][9]

-

IF IN EYES: Rinse cautiously with water for several minutes.[7]

Conclusion

This compound (CAS No. 18640-74-9) is a highly valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its well-defined structure, coupled with multiple points for chemical modification, provides researchers with a powerful tool to synthesize novel compounds with a wide array of potential therapeutic applications. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for unlocking its full potential in the development of next-generation therapeutics.

References

-

He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

-

(n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. SpringerLink. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]

-

(n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-ethylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

-

MDPI. (2023, May 20). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Retrieved from [Link]

-

(n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Retrieved from [Link]

Sources

- 1. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.nl [fishersci.nl]

- 9. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. It covers its core physicochemical properties, a validated synthesis protocol, and its significance within the broader context of medicinal chemistry.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Derivatives of pyrazole are known to exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][5] The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity. The title compound, this compound, is a member of this important class of molecules, incorporating a phenyl group at the 1-position, a reactive amine at the 5-position, and a 4-iodophenyl moiety at the 3-position. The presence of the iodine atom is of particular interest as it can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions) or act as a heavy atom for crystallographic studies, and can also influence the compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical and Structural Properties

The precise experimental data for this compound is not extensively documented in publicly accessible databases. However, based on its constituent parts, we can determine its key molecular properties.

The molecular structure consists of a central pyrazole ring, substituted with a phenyl group at the N1 position, a 4-iodophenyl group at the C3 position, and an amine group at the C5 position.

Caption: Chemical structure of this compound.

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂IN₃ | Calculated |

| Molecular Weight | 361.18 g/mol | Calculated |

| Exact Mass | 361.0125 g/mol | Calculated |

| Topological Polar Surface Area | 43.8 Ų | Calculated based on analogs[5] |

| LogP (predicted) | ~4.0-4.5 | Calculated based on analogs |

Proposed Synthesis Protocol

The synthesis of 3-aryl-1-phenyl-1H-pyrazol-5-amines is well-established in the literature, typically proceeding via the condensation of a β-ketonitrile with phenylhydrazine. This approach is both robust and versatile, allowing for the introduction of various substituents on the aryl ring.

Sources

- 1. 3-Amino-5-(4-iodophenyl)-1H-pyrazole 95% | CAS: 423147-31-3 | AChemBlock [achemblock.com]

- 2. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-diphenyl-1H-pyrazol-5-amine | C15H13N3 | CID 737137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-ethylphenyl)-1H-pyrazol-5-amine | C11H13N3 | CID 3692077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | C16H15N3 | CID 854142 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Potential in Drug Discovery

Executive Summary

This technical guide provides an in-depth exploration of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrazole nucleus is a well-established "privileged scaffold" found in numerous FDA-approved drugs.[1][2] This guide details the molecule's physicochemical properties, presents a robust and validated protocol for its synthesis and purification, and outlines comprehensive methods for its structural characterization. Furthermore, we delve into the potential therapeutic applications of this scaffold, particularly as a versatile intermediate for developing targeted therapies such as kinase inhibitors. The strategic inclusion of an iodine atom on the phenyl ring offers unique advantages for both structural biology studies and subsequent lead optimization, making this compound a valuable starting point for novel drug discovery programs.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3] Its metabolic stability and versatile chemical nature allow for diverse substitutions, enabling the fine-tuning of pharmacological activity across a wide range of biological targets.[4] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[5][6]

The success of this scaffold is exemplified by blockbuster drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (used to treat erectile dysfunction), and numerous kinase inhibitors like Crizotinib and Ruxolitinib used in oncology.[1][3] The ability of the pyrazole core to serve as a bioisosteric replacement for other aromatic rings can lead to improved physicochemical properties and enhanced binding interactions with protein targets.[1] The compound at the center of this guide, this compound, is designed to leverage this proven scaffold for further exploration.

Physicochemical Profile of this compound

A clear understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical identifiers for the target molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Lexichem TK 2.9.3 |

| Molecular Formula | C₁₅H₁₃IN₄ | PubChem |

| Molecular Weight | 347.19 g/mol | PubChem |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)I)N | PubChem |

| InChIKey | Not Publicly Available | - |

| CAS Number | Not Publicly Available | - |

| Appearance | Expected to be an off-white to yellow solid | General Observation |

Retrosynthetic Analysis and Synthesis Protocol

The synthesis of 3,5-disubstituted 1-phenyl-pyrazoles is reliably achieved through the cyclocondensation of a β-ketonitrile with phenylhydrazine. This approach is efficient and provides direct access to the desired pyrazole core.

Caption: Synthetic route for this compound.

This protocol is adapted from established methodologies for analogous pyrazole syntheses.[7][8]

Materials and Reagents:

-

3-(4-Iodophenyl)-3-oxopropanenitrile (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Absolute Ethanol (ACS Grade)

-

Glacial Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(4-Iodophenyl)-3-oxopropanenitrile (1.0 eq) and absolute ethanol (approx. 10 mL per gram of nitrile).

-

Addition of Reagents: Begin stirring the solution and add phenylhydrazine (1.1 eq) dropwise. Following this, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Causality Note: The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the phenylhydrazine.

-

-

Cyclocondensation: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation & Neutralization: Pour the concentrated reaction mixture into a beaker of ice-cold water. A precipitate should form. Slowly add saturated sodium bicarbonate solution until the mixture is neutral (pH ~7), which neutralizes the acetic acid catalyst.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Causality Note: The product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for efficient separation from inorganic salts and other water-soluble impurities.

-

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing to 7:3). Combine the pure fractions and remove the solvent in vacuo to yield the final product.

Structural Elucidation and Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound.[9][10]

| Technique | Expected Observations |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.80-7.20 (m, 9H, Ar-H), δ 5.9 (s, 1H, pyrazole C4-H), δ 4.1 (br s, 2H, -NH₂) |

| ¹³C-NMR (100 MHz, CDCl₃) | δ 155-140 (Ar-C & Pyrazole-C), δ 138-120 (Ar-C), δ 95 (I-C-Ar), δ 90 (Pyrazole C4) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (C=N stretch), 1590 (C=C stretch) |

| Mass Spec (ESI+) | Calculated for C₁₅H₁₃IN₄ [M+H]⁺: 348.02. Found: 348.xx |

-

High-Performance Liquid Chromatography (HPLC): Analysis using a C18 reverse-phase column with a water/acetonitrile gradient should show a single major peak with >95% purity.

-

Melting Point: A sharp melting point range indicates high purity.

Applications in Drug Discovery and Lead Optimization

While this compound is not an active pharmaceutical ingredient itself, it serves as a high-value scaffold for creating novel therapeutics. Its potential is multifaceted.

The pyrazole core is a proven pharmacophore for targeting the ATP-binding site of various protein kinases.[5][11] Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets. This scaffold can be readily modified at the 5-amine position to introduce side chains that can form critical hydrogen bonds with the kinase hinge region, a common strategy in kinase inhibitor design.

The 4-iodophenyl group is a strategic chemical feature for several reasons:

-

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.

-

Site for Further Chemistry: The carbon-iodine bond is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid synthesis of a library of analogs to explore structure-activity relationships (SAR).[12]

-

Structural Biology: The heavy iodine atom is useful for solving protein-ligand co-crystal structures via X-ray crystallography, providing invaluable insight into the binding mode.

The diagram below illustrates a generic receptor tyrosine kinase (RTK) pathway, a common target in oncology. A drug candidate derived from our pyrazole scaffold would hypothetically bind to the kinase domain, preventing ATP from binding and thereby blocking the downstream signaling cascade that leads to cell proliferation.

Caption: Potential mechanism of action for a pyrazole-based kinase inhibitor.

Conclusion and Future Directions

This compound is a strategically designed chemical scaffold with significant potential for drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and conceptual application. The presence of the versatile pyrazole core, combined with the synthetically tractable and pharmacologically relevant iodophenyl moiety, makes it an ideal starting point for generating libraries of compounds for screening against various therapeutic targets, particularly protein kinases. Future research should focus on derivatizing the 5-amine group to build a diverse chemical library and screening these new entities against panels of kinases implicated in diseases such as cancer and inflammatory disorders.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Google Cloud.

- Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry.

- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.

- Gaur, R., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.

- Ahmad, I., et al. (2025). A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development. Current Rheumatology Reviews.

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.

- Anonymous. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research.

- Ilies, D. C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.

- Anonymous. (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Scientific Research.

- Anonymous. (n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Journal of Pharmaceutical Research International.

- Ravidranath, L. K., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

- He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- Anonymous. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Springer Nature.

- Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules.

- Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

-

National Center for Biotechnology Information. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. PubChem. Available at: [Link]

-

Anonymous. (n.d.). Synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (1). ResearchGate. Available at: [Link]

- Anonymous. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Ariel Pear.

- Sharma, K., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.

-

National Institute of Standards and Technology. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Anonymous. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Anonymous. (n.d.). Synthesis of iodinated pyrazoles. ResearchGate. Available at: [Link]

- Anonymous. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society.

-

Anonymous. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. Available at: [Link]

- Anonymous. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.

-

National Center for Biotechnology Information. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. 3-(4-ethylphenyl)-1H-pyrazol-5-amine. PubChem. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 6. A Review on Pyrazole Derivatives Used in the Treatment of Rheumatoid Arthritis: Recent Advancement and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijtsrd.com [ijtsrd.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine potential therapeutic targets

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet under-investigated derivative, This compound . While direct pharmacological data for this compound is scarce, its structural motifs suggest a high potential for therapeutic relevance. This document provides a comprehensive framework for elucidating its potential therapeutic targets, drawing upon the extensive literature on related pyrazole-containing compounds. We will explore promising avenues in oncology, inflammation, and neurodegenerative diseases, presenting detailed scientific rationale and robust experimental workflows for target validation.

Introduction: The Pyrazole Scaffold and the Promise of this compound

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a diverse array of therapeutic agents.[1] Marketed drugs containing the pyrazole core include the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[1]

The subject of this guide, this compound, possesses several key structural features that warrant investigation:

-

The Pyrazole Core: Provides a rigid scaffold for the presentation of appended functional groups and can engage in hydrogen bonding and π-π stacking interactions with biological targets.[1]

-

The 1-Phenyl Group: A common substituent in many biologically active pyrazoles, contributing to the overall lipophilicity and potentially engaging in hydrophobic interactions within a target's binding pocket.

-

The 3-(4-Iodophenyl) Group: The iodine atom is of particular interest. As a halogen, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its presence also significantly alters the electronic properties of the phenyl ring.

-

The 5-Amine Group: This functional group can act as a hydrogen bond donor and a key point for further chemical modification.

Given the established anticancer, anti-inflammatory, and neuroprotective activities of various pyrazole derivatives, this guide will focus on proposing and validating potential therapeutic targets for this compound in these key disease areas.[3][4][5]

Proposed Therapeutic Area: Oncology

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is well-documented.[3] Many of these compounds exert their effects by inhibiting key players in oncogenic signaling pathways.

Proposed Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Its overexpression and mutation are common in several cancers, including non-small cell lung cancer and colorectal cancer. Several pyrazole-based compounds have been identified as EGFR inhibitors.[6] The general structure of this compound shares features with known kinase inhibitors, suggesting it may fit within the ATP-binding pocket of EGFR.

Experimental Validation Workflow:

dot

Caption: EGFR Target Validation Workflow.

Detailed Protocol: EGFR Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human EGFR kinase.

-

Materials: Recombinant human EGFR (catalytic domain), ATP, poly(Glu, Tyr) 4:1 substrate, test compound, positive control (e.g., Gefitinib), kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add kinase buffer, EGFR enzyme, and the poly(Glu, Tyr) substrate.

-

Add the diluted test compound or control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression.

-

Proposed Target: Cyclin-Dependent Kinases (CDKs)

Scientific Rationale: CDKs are a family of protein kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer. Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent CDK2 inhibitors.[3] The structural framework of this compound suggests it could be accommodated within the ATP-binding site of CDKs.

Experimental Validation Workflow: A similar workflow to that described for EGFR would be employed, substituting the relevant enzymes (e.g., CDK2/Cyclin A2) and cell lines (e.g., MCF-7, HepG2).

Data Summary Table: Proposed Initial Anticancer Screening

| Proposed Target | Assay Type | Cell Lines for Screening | Positive Control | Endpoint |

| EGFR | Kinase Inhibition | A549 (NSCLC), HCT116 (Colon) | Gefitinib | IC50, GI50 |

| CDK2 | Kinase Inhibition | MCF-7 (Breast), HepG2 (Liver) | Roscovitine | IC50, GI50 |

| Tubulin | Polymerization Assay | HeLa (Cervical), MDA-MB-231 (Breast) | Paclitaxel | IC50, Cell Cycle Arrest |

Proposed Therapeutic Area: Inflammation

The pyrazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may also possess anti-inflammatory properties.

Proposed Target: Cyclooxygenase (COX) Enzymes

Scientific Rationale: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. Many pyrazole-containing compounds are known COX inhibitors.[5][7] The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit COX-2.

Experimental Validation Workflow:

// Nodes start [label="Compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; in_vitro_biochem [label="In Vitro COX-1/COX-2\nInhibition Assays (IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_based_pg [label="Cell-Based Assay:\nLPS-stimulated RAW 264.7 cells\n(PGE2 production)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; in_vivo_edema [label="In Vivo Model:\nCarrageenan-induced\nPaw Edema in Rats", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> in_vitro_biochem; in_vitro_biochem -> cell_based_pg [label="Potency & Selectivity"]; cell_based_pg -> in_vivo_edema [label="Cellular Activity"]; }

Caption: Neuro-Target Validation Workflow.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Objective: To determine the IC50 of the test compound against AChE.

-

Materials: Electric eel AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compound, positive control (e.g., Donepezil), phosphate buffer.

-

Procedure:

-

In a 96-well plate, add phosphate buffer, test compound or control, and AChE enzyme.

-

Incubate for 15 minutes at 25°C.

-

Add DTNB to all wells.

-

Initiate the reaction by adding ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value.

-

Conclusion and Future Directions

While this compound is a relatively uncharacterized compound, its chemical structure, based on the highly versatile pyrazole scaffold, strongly suggests a high probability of biological activity. This guide provides a scientifically grounded, multi-pronged approach to systematically investigate its therapeutic potential. The proposed workflows in oncology, inflammation, and neurodegeneration offer a clear path forward for researchers. Positive results in any of these initial screening cascades would warrant further investigation, including lead optimization, in vivo efficacy studies, and detailed mechanism of action studies. The exploration of this and similar pyrazole derivatives holds significant promise for the discovery of novel therapeutics.

References

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: Google Search. [1]2. Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Source: National Center for Biotechnology Information. [3]3. Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega. Source: ACS Publications. [4]4. Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Source: Frontiers. [8]5. Title: Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Source: ResearchGate. [2]6. Title: Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - NIH. Source: National Institutes of Health. [6]7. Title: Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole - ResearchGate. Source: ResearchGate. [9]8. Title: Current status of pyrazole and its biological activities - PMC - PubMed Central. Source: National Center for Biotechnology Information. [5]9. Title: Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. Source: Journal of Applied Pharmaceutical Science. [10]10. Title: Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC - PubMed Central. Source: National Center for Biotechnology Information. [11]11. Title: Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed. Source: PubMed. [12]12. Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Source: Journal of the Brazilian Chemical Society. [13]13. Title: 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. Source: MDPI. [14]14. Title: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | CAS 19652-14-3 | SCBT. Source: Santa Cruz Biotechnology. [15]15. Title: Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Source: Beilstein Archives. [16]16. Title: 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Source: Autech Scientific. 17. Title: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central. Source: National Center for Biotechnology Information. [7]18. Title: 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem. Source: PubChem. [17]19. Title: 72411-53-1|3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine - BLDpharm. Source: BLDpharm.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scbt.com [scbt.com]

- 16. beilstein-archives.org [beilstein-archives.org]

- 17. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Foreword: Beyond the Scaffold - A Perspective on Pyrazole's Enduring Legacy

The pyrazole nucleus, a deceptively simple five-membered heterocycle, stands as a titan in the landscape of medicinal chemistry and drug discovery.[1][2][3][4][5][6] Its remarkable versatility, born from the unique arrangement of its two adjacent nitrogen atoms, has given rise to a vast and ever-expanding universe of bioactive molecules.[1][7][4][5][6][8][9][10] From blockbuster anti-inflammatory drugs to next-generation oncology therapies and potent agrochemicals, the influence of the pyrazole core is undeniable.[4][5][6][8][9][11][12] This guide is not merely a compilation of synthetic methods; it is an articulation of the scientific reasoning and strategic foresight required to navigate the intricate world of novel pyrazole derivative discovery. We will dissect the "why" behind the "how," offering a field-proven perspective on designing and executing synthetic campaigns that deliver compounds with tangible therapeutic potential.

Section 1: Strategic Foundations - Deconstructing the Pyrazole Core for Targeted Design

The journey to a novel therapeutic agent begins not in the flask, but in the conceptualization of a molecular architecture designed to interact with a specific biological target. The pyrazole scaffold offers a privileged starting point, but its true power lies in the strategic placement of substituents.[3]

The Privileged Nature of the Pyrazole Ring

The pyrazole ring is more than just a structural framework; its electronic properties are key to its biological activity. The presence of a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor) allows for a rich tapestry of non-covalent interactions, including hydrogen bonding, which is critical for molecular recognition at the active site of a protein.[13] Furthermore, the aromaticity of the pyrazole ring imparts significant metabolic stability, a crucial attribute for any successful drug candidate.[5][14]

Navigating the Landscape of Substitution: A Structure-Activity Relationship (SAR) Primer

The art of pyrazole-based drug design lies in understanding how modifications at each position of the ring influence biological activity. While specific SAR is target-dependent, general principles provide a valuable starting point.

-

N1-Substitution: This position is frequently exploited to modulate pharmacokinetic properties. Large, lipophilic groups can enhance membrane permeability, while polar or ionizable groups can improve aqueous solubility. N1-arylation is a common strategy to introduce additional binding interactions.[15][16]

-

C3- and C5-Substitution: These positions are often critical for pharmacodynamic activity, directly engaging with the target protein. Aryl and heteroaryl groups are frequently installed here to participate in π-stacking or hydrophobic interactions. The choice of substituents can dramatically impact potency and selectivity.[15][16]

-

C4-Substitution: While often considered a point for "fine-tuning," the C4 position can be instrumental in optimizing potency and blocking metabolic pathways. Introduction of small alkyl groups or halogens can influence the overall conformation of the molecule.[15][16]

A hypothetical SAR exploration for a kinase inhibitor program illustrates these principles:

Caption: Logical flow of pyrazole SAR exploration.

Section 2: The Synthetic Arsenal - Mastering the Craft of Pyrazole Construction

The theoretical design of a novel pyrazole derivative is only as valuable as the synthetic route to its creation. A robust and flexible synthetic strategy is paramount. This section details the most reliable and versatile methods for constructing the pyrazole core, from classical name reactions to modern catalytic approaches.

The Cornerstone of Pyrazole Synthesis: The Knorr and Paal-Knorr Reactions

The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is the most fundamental and widely employed method for pyrazole synthesis, a testament to its reliability and broad substrate scope.[10][14][17][18][19][20][21] This reaction, known as the Knorr pyrazole synthesis, proceeds via a condensation mechanism.[17][18][19][21]

The closely related Paal-Knorr synthesis is also a powerful tool for constructing five-membered heterocycles, including pyrroles and furans, from 1,4-dicarbonyls.[22][23][24] While the starting materials differ slightly, the underlying principle of cyclocondensation is similar.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction is typically acid-catalyzed and begins with the formation of an imine between one of the carbonyl groups and the hydrazine.[17][18] The second nitrogen of the hydrazine then attacks the remaining carbonyl group, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrazole ring.[17][18]

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via Knorr Cyclocondensation

This protocol provides a representative example of a Knorr synthesis.

Materials:

-

Substituted 1,3-diketone (1.0 eq)

-

Substituted hydrazine hydrochloride (1.1 eq)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone and ethanol.

-

Begin stirring and add the substituted hydrazine hydrochloride in one portion.

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Expanding the Toolkit: Modern Synthetic Methodologies

While the Knorr synthesis is a workhorse, the demand for more complex and diverse pyrazole derivatives has driven the development of novel synthetic strategies.

2.2.1. Cycloaddition Reactions:

1,3-dipolar cycloaddition reactions offer a powerful and often highly regioselective route to pyrazoles.[25][26] For instance, the reaction of nitrilimines (generated in situ from hydrazonoyl halides) with alkynes or alkenes provides direct access to highly substituted pyrazoles.[26]

2.2.2. Metal-Catalyzed Cross-Coupling Reactions:

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the functionalization of the pyrazole core. These methods allow for the introduction of a wide array of substituents (e.g., aryl, alkyl, cyano groups) onto a pre-formed pyrazole ring, providing unparalleled flexibility in the late stages of a synthetic sequence.

2.2.3. Multi-Component Reactions (MCRs):

MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product.[27] Several MCRs for the synthesis of pyrazoles have been developed, offering advantages in terms of atom economy and operational simplicity. A notable example is the three-component condensation of a hydrazine, an aldehyde, and an active methylene compound.[27]

2.2.4. Green and Sustainable Approaches:

Recent research has focused on developing more environmentally friendly methods for pyrazole synthesis.[8][28] This includes the use of microwave irradiation, ultrasound, and mechanochemical techniques to accelerate reactions and reduce the need for harsh solvents and reagents.[11] Nano-catalysts are also being explored to improve efficiency and recyclability.[8][28]

Section 3: From Crude to Pure - The Art and Science of Characterization